Propiophenone, 3-dimethylamino-2'-hydroxy-, hydrochloride
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Overview
Description
Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is known for its applications in various chemical processes and is characterized by its dimethylamino and propiophenone functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction mixture is refluxed on a steam bath for 2 hours, followed by filtration and crystallization . The detailed procedure is as follows:
- In a 500-ml round-bottomed flask, combine 60 g of acetophenone, 52.7 g of dimethylamine hydrochloride, and 19.8 g of paraformaldehyde.
- Add 1 ml of concentrated hydrochloric acid in 80 ml of 95% ethanol.
- Reflux the mixture on a steam bath for 2 hours.
- Filter the yellowish solution and transfer it to a 1-l wide-mouthed Erlenmeyer flask.
- Dilute with 400 ml of acetone, cool to room temperature, and chill overnight in the refrigerator.
- Filter and wash the large crystals with 25 ml of acetone.
- Dry the product for 2.5 hours at 40–50°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The propiophenone moiety can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: A simple aryl ketone used in the preparation of other compounds.
3-(Dimethylamino)-1-phenylpropan-1-one: A related compound with similar functional groups.
3-(Dimethylamino)-1-phenyl-1-propanol: Another similar compound used in organic synthesis.
Uniqueness
Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride is unique due to its combination of dimethylamino and propiophenone functional groups, which provide a versatile platform for various chemical transformations . Its hydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
1639-35-6 |
---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13;/h3-6,13H,7-8H2,1-2H3;1H |
InChI Key |
CYMMEXYPWIUVOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC=C1O.Cl |
Origin of Product |
United States |
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